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molecular formula C5H6FN3 B1322003 5-Fluoropyridine-2,3-diamine CAS No. 212268-13-8

5-Fluoropyridine-2,3-diamine

Cat. No. B1322003
M. Wt: 127.12 g/mol
InChI Key: MGBUJACQIBNLAU-UHFFFAOYSA-N
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Patent
US07745427B2

Procedure details

The HCl salt of 3-azido-5-fluoropyridin-2-amine (1.90 g, 10.0 mmol) was dissolved in tetrahydrofuran (100 mL) and treated with MP-Carbonate (Argonaut, 11.5 g). After 1 h, the mixture was filtered, rinsed with more tetrahydrofuran, and concentrated. This residue was dissolved in ethanol (50 mL), purged with argon, and 10% palladium on carbon was added (0.15 g). Hydrogen was introduced (1 atm) and the reaction stirred until complete. The catalyst was filtered and the solvent evaporated from the filtrate to give the title compound (1.18 g). MS 128.0 (M+1)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-azido-5-fluoropyridin-2-amine
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]([C:5]1[C:6]([NH2:12])=[N:7][CH:8]=[C:9]([F:11])[CH:10]=1)=[N+]=[N-].C(=O)([O-])[O-]>O1CCCC1>[F:11][C:9]1[CH:10]=[C:5]([NH2:2])[C:6]([NH2:12])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
3-azido-5-fluoropyridin-2-amine
Quantity
1.9 g
Type
reactant
Smiles
N(=[N+]=[N-])C=1C(=NC=C(C1)F)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
C([O-])([O-])=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred until complete
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
rinsed with more tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in ethanol (50 mL)
CUSTOM
Type
CUSTOM
Details
purged with argon, and 10% palladium on carbon
ADDITION
Type
ADDITION
Details
was added (0.15 g)
ADDITION
Type
ADDITION
Details
Hydrogen was introduced (1 atm)
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated from the filtrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C(=NC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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